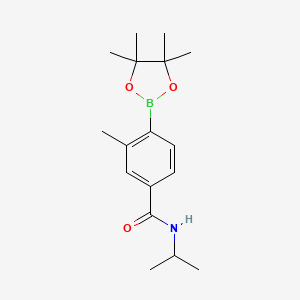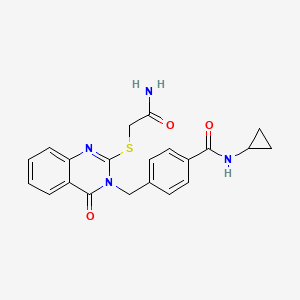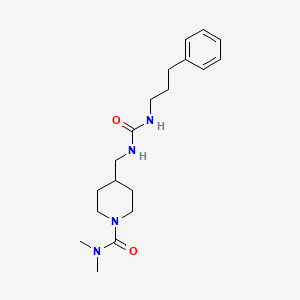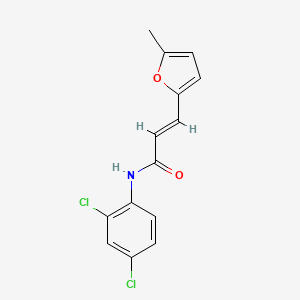
N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, also known as FPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPTP belongs to the class of pyridazine derivatives and has been studied for its ability to inhibit certain enzymes and proteins that are involved in various disease processes.
Mecanismo De Acción
N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide works by inhibiting the activity of certain enzymes and proteins that are involved in disease processes. Specifically, N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been shown to inhibit the activity of the enzyme CDC25B, which is involved in cell cycle regulation. By inhibiting this enzyme, N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can prevent cancer cell growth and proliferation. N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has also been shown to inhibit the activity of the protein Hsp90, which is involved in protein folding and stabilization. By inhibiting this protein, N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can prevent the growth of certain fungi.
Biochemical and Physiological Effects:
Studies have shown that N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can have significant biochemical and physiological effects. In cancer cells, N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell growth and proliferation. In fungi, N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been shown to inhibit the growth and proliferation of certain species. However, N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has also been shown to have some toxic effects on normal cells, which can limit its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide for lab experiments is its ability to selectively inhibit certain enzymes and proteins, making it a useful tool for studying disease processes. However, N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can also have toxic effects on normal cells, which can limit its use in certain experiments. Additionally, the synthesis of N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can be complex and time-consuming, which can make it difficult to obtain in large quantities for experiments.
Direcciones Futuras
There are several future directions for research on N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide. One area of research is to further explore its potential therapeutic applications in cancer and fungal infections. Additionally, researchers can investigate the use of N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide in combination with other drugs to enhance its therapeutic effects. Further studies can also be conducted to better understand the toxic effects of N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide on normal cells, which can help to improve its safety profile. Finally, researchers can explore the synthesis of N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide and its derivatives to improve its availability and potential therapeutic applications.
In conclusion, N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its ability to selectively inhibit certain enzymes and proteins makes it a useful tool for studying disease processes. However, its toxic effects on normal cells and complex synthesis process can limit its use in certain experiments. Future research can focus on further exploring its therapeutic potential and improving its safety profile.
Métodos De Síntesis
The synthesis of N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide involves a multi-step process that begins with the reaction of 2-fluoroaniline and ethyl 2-cyanoacetate in the presence of a base to yield 2-fluoro-N-ethylbenzamide. This intermediate is then reacted with hydrazine hydrate to form N-ethyl-2-fluorobenzohydrazide. The final step involves the reaction of N-ethyl-2-fluorobenzohydrazide with 2-bromo-5-nitropyridazine in the presence of a base to yield N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been studied for its potential therapeutic applications in various disease processes. One of the most significant areas of research has been in the field of cancer. Studies have shown that N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has also been studied for its potential use in the treatment of fungal infections, as it has been shown to inhibit the growth of certain fungi.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN6O/c14-9-3-1-2-4-10(9)17-13(21)11-5-6-12(19-18-11)20-8-15-7-16-20/h1-8H,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXGIMNILVMXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2936077.png)
![(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)(3-(ethylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2936079.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2936082.png)


![N-(2,4-dimethoxyphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2936088.png)


![Tert-butyl 3-[4-(fluorosulfonylmethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate](/img/structure/B2936092.png)
![N-cyclopentyl-2-[2-(isopropylamino)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2936093.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2936094.png)
![[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate](/img/structure/B2936099.png)
![[4-(2-Methoxyphenoxy)phenyl]methanamine](/img/structure/B2936100.png)